Cas no 932-22-9 (4,5-dichloro-2,3-dihydropyridazin-3-one)

4,5-dichloro-2,3-dihydropyridazin-3-one structure
932-22-9 structure
4,5-dichloro-2,3-dihydropyridazin-3-one
932-22-9
C4H2Cl2N2O
164.977478504181
MFCD00051504
40306
24858295

4,5-dichloro-2,3-dihydropyridazin-3-one Properties

Names and Identifiers

    • 4,5-Dichloro-3(2H)-pyridazinone
    • 4,5-Dichloropyridazin-3(2H)-one
    • 4,5-Dichloro-2,3-dihydropyridazin-3-one
    • 4,5-Dichloro-3-hydroxypyridazine
    • 4,5-dichloro-1H-pyridazin-6-one
    • 4,5-Dichloro-2H-pyridazin-3-one
    • 4,5-Dichloro-6-pyridazone
    • 3(2H)-PYRIDAZINONE
    • 4,5
    • 4,5-DICHLOR-2,3-DIHYDROPYRIDAZIN-3-ON
    • 4,5-dichloro-2-hydropyridazin-3-one
    • 4,5-Dichloro-3(2H)-pyridazinon
    • 4,5-DICHLORO-3-(2H)PYRIDAZINONE
    • 4,5-DICHLORO-3-HYDROXYPYRIDINE
    • 4,5-dichloro-3-pyridazinol
    • 4,5-Dichloro-pyridazin-3-ol
    • 3(2H)-Pyridazinone, 4,5-dichloro-
    • 4,5-dichloropyridazin-3-ol
    • 4,5-dichloro-3[2H]-pyridazinone
    • Maybridge1_001357
    • dichlo
    • 4,5-Dichloro-3(2H)-pyridazinone (ACI)
    • 3-Hydroxy-4,5-dichloropyridazine
    • 4,5-Dichloro-3(2H)-pyridazone
    • 4,5-Dichloro-6-oxo-1H-pyridazine
    • 4,5-Dichloropyridazin-3-one
    • NSC 16127
    • NSC 17182
    • NSC 240022
    • 4,5-dichloro-3(2H)pyridazinone
    • AC-907/25004268
    • STR07952
    • PB24571
    • InChI=1/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9
    • AC-5178
    • NSC240022
    • W-204079
    • HMS545F15
    • SY023584
    • 4,5-Dichloro-3(2H)-pyridazinone #
    • 4,5-dichloro-3-pyridazone
    • 4,5-dichloro-3-oxo-2,3-dihydropyridazine
    • AKOS000273214
    • Dichlorhydroxypyridazin
    • dichloropyridazinone
    • 4,5-dichloropyridazin-6-one
    • MFCD00051504
    • BP-12640B
    • BP-12640
    • Z56851261
    • NSC17182
    • SCHEMBL707353
    • STK397452
    • EN300-02005
    • NSC-17182
    • D2768
    • 4,5-dichloro-3-hydroxy-pyridazine
    • ALBB-013502
    • NSC16127
    • F1285-1286
    • STL226841
    • CHEMBL168980
    • NSC-240022
    • 4,5-Dichloro-3-hydroxypyridazine, 98%
    • 11K-912
    • 932-22-9
    • CS-W002242
    • DTXSID90239322
    • 4,5-dichloro-2,3-dihydro-3-pyridazinone
    • 4,5-dichloropyridazinone
    • AKOS000115687
    • UNII-8FQ8PU4SSS
    • 4,5-dichloropyridazone
    • DB-010204
    • 8FQ8PU4SSS
    • 4,5-dichloro-2,3-dihydro-pyridazin-3-one
    • NSC-16127
    • +Expand
    • MFCD00051504
    • VJWXIRQLLGYIDI-UHFFFAOYSA-N
    • 1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
    • O=C1C(Cl)=C(Cl)C=NN1
    • 120959

Computed Properties

  • 163.954418g/mol
  • 0
  • 1
  • 1
  • 2
  • 0
  • 163.954418g/mol
  • 163.954418g/mol
  • 41.5Ų
  • 9
  • 209
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • 0

Experimental Properties

  • 1.07670
  • 45.75000
  • 1.611
  • 339.2°C at 760 mmHg
  • 201.0 to 206.0 deg-C
  • 159 °C
  • 3184
  • Not determined
  • Not determined
  • 1.76

4,5-dichloro-2,3-dihydropyridazin-3-one Security Information

4,5-dichloro-2,3-dihydropyridazin-3-one Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5-dichloro-2,3-dihydropyridazin-3-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034BS-5g
4,5-Dichloro-3(2H)-pyridazinone
932-22-9 97%
5g
$4.00 2024-04-20
A2B Chem LLC
AB44776-5g
4,5-Dichloro-3(2H)-pyridazinone
932-22-9 97%
5g
$4.00 2024-07-18
Aaron
AR0034K4-5g
4,5-Dichloro-3(2H)-pyridazinone
932-22-9 95%
5g
$3.00 2024-07-18
abcr
AB172368-5 g
4,5-Dichloropyridazin-3(2H)-one, 98%; .
932-22-9 98%
5 g
€68.30 2023-07-20
Alichem
A029192745-100g
4,5-Dichloro-3(2H)-pyridazinone
932-22-9 97%
100g
$257.58 2023-08-31
Ambeed
A123395-5g
4,5-Dichloro-3(2H)-pyridazinone
932-22-9 97%
5g
$5.0 2024-07-18
Apollo Scientific
OR14973-25g
4,5-Dichloropyridazin-3(2H)-one
932-22-9
25g
£40.00 2024-05-25
AstaTech
60364-25/G
4,5-DICHLORO-2H-PYRIDAZIN-3-ONE
932-22-9 97%
25g
$13 2023-09-16
Chemenu
CM102241-500g
4,5-dichloro-2,3-dihydropyridazin-3-one
932-22-9 97%
500g
$337 2021-08-06
Crysdot LLC
CD11010767-100g
4,5-Dichloro-3(2H)-pyridazinone
932-22-9 97%
100g
$69 2024-07-19

4,5-dichloro-2,3-dihydropyridazin-3-one Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Δα,β-Butenolides. XII. Reactions of mucohalogen acids with amides and sulfonamides
Dambeniece, I.; Karklina, A.; Petrova, M. V.; Gudriniece, E., Latvijas PSR Zinatnu Akademijas Vestis, 1989, (5), 563-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrazine
Reference
Functionalization of 4,5-dichloropyridazin-3(2H)-one
Sung, Gi Hyeon; Kim, Bo Ram; Ryu, Ki Eun; Yoon, Yong-Jin, Journal of the Korean Chemical Society, 2014, 58(1), 140-144

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate Solvents: Ethanol ,  Water ;  1 h, 60 °C
1.2 4 h, reflux; reflux → rt
Reference
Novel formation of 1,3-oxazepine heterocycles via palladium-catalyzed intramolecular coupling reaction
Ma, Chen; Liu, Shao-Jie; Xin, Liang; Falck, J. R.; Shin, Dong-Soo, Tetrahedron, 2006, 62(38), 9002-9009

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine sulfate Catalysts: Sodium acetate Solvents: Water ;  2 h, rt → 100 °C
Reference
Thiadiazole compounds as pesticides and their preparation, agricultural compositions and use in the control of pests
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrazine sulfate Catalysts: Sodium acetate Solvents: Water ;  rt → 100 °C; 2 h, 80 - 100 °C
Reference
Oxadiazole-3(2H)-pyridazinone compounds as insecticides and their preparation, agrochemical compositions and use in the control of insects
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate Solvents: Water ;  2 h, 80 - 100 °C
Reference
Bishydrazide compound as insecticide and its preparation
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate Solvents: Water ;  rt → 100 °C; 2 h, 80 - 100 °C
Reference
Preparing of pyridazinone compounds as insecticides
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine ,  Sulfuric acid ;  heated
Reference
Design, synthesis and biological activity of 5-(alkoxy)-3(2H)-pyridazinone derivatives
Ling, Yun; Li, Hong-Sen; Yang, Xin-Ling; Bao, Han; Qiu, Li-Hong; et al, Youji Huaxue, 2007, 27(6), 763-767

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine ,  Sulfuric acid Solvents: Water ;  heated
Reference
Study on the synthesis and bioactivity of pyridazinone derivatives
Li, Hong-Sen; Ling, Yun; Guo, Yu-Lai; Yang, Xin-Ling; Chen, Fu-Heng, Youji Huaxue, 2005, 25(2), 204-207

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine
Reference
Synthesis and pharmacological study of a series of 3(2H)-pyridazinones as analgesic and antiinflammatory agents
Santagati, N. A.; Duro, F.; Caruso, A.; Trombadore, S.; Amico-Roxas, M., Farmaco, 1985, 40(12), 921-9

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine, dihydrochloride Solvents: Water ;  reflux
Reference
Study on new 3-(2H)-pyridazinones derivatives
Li, Hong Sen; Zhao, Lin Jin; Tang, Jia Rong; Cheng, Yi Zhe; Chen, Jie; et al, Advanced Materials Research (Durnten-Zurich, 2012, 524, 524-527

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate Solvents: Ethanol ,  Water ;  4 h, 70 °C
Reference
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems
Norman, Jacob P. ; Larson, Nathaniel G. ; Entz, Emily D. ; Neufeldt, Sharon R., Journal of Organic Chemistry, 2022, 87(11), 7414-7421

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrazine sulfate Solvents: Water
Reference
Synthesis and biological activity of 5-(acyl)hydrazine-3(2H)-pyridazinone
Ling, Yun; Chen, Haifeng; Liu, Jia; Yang, Xinling, Nongyaoxue Xuebao, 2009, 11(1), 25-30

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydrazine sulfate Solvents: Water ;  rt → reflux; 1.5 h, reflux; cooled
Reference
Studies on synthesis and biological activity of pyridazinone derivatives as α1-adrenoceptor antagonist
Xi, Bao-Min; Jiang, Zhen-Zhou; Wang, Tao; Ni, Pei-Zhou, Youji Huaxue, 2006, 26(11), 1576-1583

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate Solvents: Water ;  4 h, 100 °C
Reference
Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one
Silva, E. F. Jr.; Silva, D. L.; Santos, P. F. S. Jr.; Nascimento, I. J. S.; Silva, S. W. D.; et al, Journal of Chemical and Pharmaceutical Research, 2016, 8(1), 279-286

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate (1:?) Solvents: Water ;  4 h, reflux
Reference
Pyridazinones as glucokinase activators and their preparation, pharmaceutical compositions and use in the treatment of metabolic disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate Solvents: Ethanol ,  Water ;  1 h, rt → 60 °C
1.2 4 h, reflux
Reference
One-Pot Highly Regioselective Synthesis of Indole-Fused Pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones by a Smiles Rearrangement
Jiang, Xiaolei; Hu, Fangdong, Synlett, 2018, 29(9), 1207-1210

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrazine ,  Sulfuric acid Solvents: Water ;  12 h, 100 °C
Reference
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; Kummerle, Arthur E.; Hammoud, Hassan; de Araujo-Junior, Joao Xavier; Bihel, Frederic; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine ,  Sulfuric acid ;  100 °C
Reference
Study on the synthesis and bioactivity of pyridazinone derivatives
Li, Hong-sen; Zhao, Lin-jing; Tang, Jia-rong; Cheng, Yi-zhe; Chen, Jie; et al, Huaxue Yanjiu Yu Yingyong, 2012, 24(11), 1741-1744

Synthetic Circuit 20

Reaction Conditions
Reference
Product class 8: pyridazines
Haider, N.; Holzer, W., Science of Synthesis, 2004, 16, 125-249

4,5-dichloro-2,3-dihydropyridazin-3-one Raw materials

4,5-dichloro-2,3-dihydropyridazin-3-one Preparation Products

4,5-dichloro-2,3-dihydropyridazin-3-one Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:932-22-9)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:932-22-9)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:932-22-9)
A LA DING
anhua.mao@aladdin-e.com

4,5-dichloro-2,3-dihydropyridazin-3-one Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:932-22-9)4,5-dichloro-2,3-dihydropyridazin-3-one
A844479
99%
1kg
195.0
atkchemica
(CAS:932-22-9)4,5-dichloro-2,3-dihydropyridazin-3-one
CL15066
95%+
1g/5g/10g/100g
discuss personally